molecular formula C13H12BFO3 B145064 4-Benzyloxy-3-fluorophenylboronic acid CAS No. 133057-83-7

4-Benzyloxy-3-fluorophenylboronic acid

Cat. No. B145064
M. Wt: 246.04 g/mol
InChI Key: DQPDLDQJMUGVGI-UHFFFAOYSA-N
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Description

While none of the provided papers directly discuss 4-Benzyloxy-3-fluorophenylboronic acid, they do provide insights into the broader class of phenylboronic acids and their derivatives, which can be used to infer some general characteristics of the compound . Phenylboronic acids are known for their versatility in organic synthesis and their potential biological activity, particularly in the context of cancer research .

Synthesis Analysis

The synthesis of phenylboronic acid derivatives often involves halogen-lithium exchange reactions, as well as protection and deprotection steps . For example, 4-(2-Bromoacetyl)-3-fluorophenylboronic acid was synthesized from 4-bromo-2-fluorobenzonitrile by a Grignard reaction, followed by protection of the carbonyl group and subsequent reactions to introduce the boronic acid group . This suggests that a similar approach could be used for the synthesis of 4-Benzyloxy-3-fluorophenylboronic acid, with specific modifications to introduce the benzyloxy group.

Molecular Structure Analysis

Phenylboronic acids and their derivatives, such as benzoxaboroles, often exhibit interesting structural features, including the ability to form hydrogen-bonded dimers and planar or twisted conformations depending on the substituents present . The presence of a fluorine atom can influence the molecular structure and properties, as seen in fluoro-substituted phenylboronic acids . Therefore, the molecular structure of 4-Benzyloxy-3-fluorophenylboronic acid would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating benzyloxy group.

Chemical Reactions Analysis

Phenylboronic acids are reactive intermediates that can participate in various chemical reactions, including dehydrative condensation , formation of cyclic benzoxaboroles , and palladium-catalyzed cascade reactions . The ortho-substituent on phenylboronic acids can play a key role in the reactivity and selectivity of these reactions . As such, the chemical reactivity of 4-Benzyloxy-3-fluorophenylboronic acid would be expected to be influenced by the presence of the benzyloxy and fluorine substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acids are affected by their substituents. For instance, the pKa values and tautomeric equilibria can vary significantly based on the position and nature of the substituents . The presence of a fluorine atom can affect the acidity and tautomeric balance between the open-chain boronic acid form and the cyclic benzoxaborole form . Additionally, the benzyloxy group in 4-Benzyloxy-3-fluorophenylboronic acid would likely contribute to the compound's overall hydrophobicity and could affect its binding affinity to diols or biomolecules.

Scientific Research Applications

Synthesis and Derivatives

4-Benzyloxy-3-fluorophenylboronic acid is a versatile compound used in various chemical synthesis processes. For example, Liu Zao (2005) synthesized 4-(2-Bromoacetyl)-3-fluorophenylboronic acid through a multi-step process involving Grignard reaction, protection of carbonyl, and bromination, demonstrating the compound's role in complex organic synthesis (Liu Zao, 2005). Furthermore, 4-Benzyloxy-3-fluorophenylboronic acid has been used to create various derivatives such as benzoxaboroles, which have been studied for their biological activities and potential applications in oncology, showcasing the compound's significance in medicinal chemistry (Adamczyk-Woźniak et al., 2009), (Psurski et al., 2018).

Chemical Reactivity and Applications

The compound has been employed in the development of fluorescent probes and chemosensors due to its reactivity and binding properties. For instance, a study conducted by Tanaka et al. (2001) elaborated on the use of benzoxazole derivatives, obtained from phenylboronic acids, as fluorescent probes for sensing metal cations and pH changes (Tanaka et al., 2001). Additionally, Luo et al. (2017) designed a donor-acceptor type fluorophore based on 4-Benzyloxy-3-fluorophenylboronic acid for the highly sensitive and selective detection of picric acid in water, demonstrating the compound's utility in environmental monitoring (Luo et al., 2017).

Biological and Medicinal Research

Anticancer Activity

The derivatives of 4-Benzyloxy-3-fluorophenylboronic acid have shown promising results in cancer research. Psurski et al. (2018) evaluated simple phenylboronic acid and benzoxaborole derivatives for their antiproliferative potential and mode of action in cancer cells. They discovered that compounds like 2-Fluoro-6-formylphenylboronic acid and 3-morpholino-5-fluorobenzoxaborole exhibited strong cell cycle arrest induction in G2/M associated with caspase-3 activation, indicating the potential of these compounds as anticancer agents (Psurski et al., 2018).

Antifungal and Antimicrobial Applications

Research has also focused on the antimicrobial properties of phenylboronic acids and their derivatives. Wieczorek et al. (2014) investigated the fungicidal activity of 3-piperazine-bis(benzoxaborole) and its bis(phenylboronic acid) analogue against various fungal strains, showing the significant inhibitory activity of these compounds, especially in the presence of the heterocyclic benzoxaborole system (Wieczorek et al., 2014). Furthermore, Adamczyk-Woźniak et al. (2012) evaluated a series of phenylboronic acids and benzoxaboroles for their antimicrobial activity against various bacterial and fungal species, highlighting the enhanced biological activity of benzoxaboroles compared to the corresponding acids (Adamczyk-Woźniak et al., 2012).

Safety And Hazards

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

(3-fluoro-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPDLDQJMUGVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372243
Record name 4-(Benzyloxy)-3-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-3-fluorophenylboronic acid

CAS RN

133057-83-7
Record name 4-(Benzyloxy)-3-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxy-3-fluorophenylboronic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Under nitrogen stream, 1-(benzyloxy)-4-bromo-2-fluorobenzene (12.0 g, 43 mmol) was dissolved in tetrahydrofuran, followed by addition of triisopropyl borate (11.8 mL, 51 mmol), and then the mixture was cooled to −78° C. Butyl lithium (1.55M hexane solution) (30 mL, 47 mmol) was slowly added dropwise, and the mixture was stirred for 1 hour at −78° C. A 1N aqueous hydrochloric acid solution (100 mL) was added to the reaction mixture, and the mixture was stirred for 1 hour at room temperature. The solvent was distilled off under reduced pressure. The aqueous phase was extracted with ethyl acetate, the extracted solution was dried over anhydrous magnesium sulfate, and then the solvent was distilled off under reduced pressure. The residue obtained was suspended in hexane, and was then collected by filtration to give the title compound (9.27 g, 88%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
88%

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